molecular formula C6H15NO6S B12297144 n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

Cat. No.: B12297144
M. Wt: 244.35 g/mol
InChI Key: JOCBASBOOFNAJA-YQQZWFDQSA-N
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Description

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .

Biological Activity

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 (commonly referred to as TES-d15) is a stable isotope-labeled derivative of the biological buffer n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES). This compound is significant in biochemical and clinical research due to its buffering capacity, particularly in maintaining physiological pH levels in biological systems. This article delves into the biological activity of TES-d15, highlighting its applications, efficacy, and safety based on diverse research findings.

  • Molecular Formula : C6D15NO6S
  • Molecular Weight : 244.344 g/mol
  • CAS Number : 1219794-63-4
  • pH Range : 4.0 to 4.8
  • Melting Point : 223°C

Applications in Biological Systems

TES-d15 is primarily utilized as a buffering agent in various biochemical assays and clinical settings. Its unique properties allow it to stabilize pH without contributing to sodium load, making it particularly useful in critical care environments where acid-base balance is crucial.

Buffering Capacity

TES buffers are known for their effectiveness in maintaining pH stability in biological systems, which is essential for enzyme activity and metabolic processes. Unlike traditional buffers like sodium bicarbonate, TES does not produce carbon dioxide during buffering, thus avoiding potential respiratory complications in patients with compromised lung function .

Clinical Studies and Findings

Recent studies have explored the use of TES and its derivatives, including TES-d15, in managing acidosis in critically ill patients:

  • Efficacy in Acid-Base Management :
    • A systematic review assessed the efficacy of tris-hydroxymethyl aminomethane (THAM), a related compound, showing that it effectively corrected acidosis with fewer adverse effects compared to sodium bicarbonate. The review included 21 studies involving 417 patients, indicating that THAM had comparable efficacy to sodium bicarbonate while minimizing hypercarbia and hypernatremia risks .
  • Safety Profile :
    • Adverse effects associated with the use of THAM included hyperkalemia and hypoglycemia; however, these were less frequent than those linked with traditional buffering agents . The safety profile of TES-d15 remains largely unexamined in clinical trials, warranting further investigation.

Case Studies

Several case reports highlight the application of TES-d15 in specific clinical scenarios:

  • Liver Transplantation : In cases where sodium levels must be carefully managed during perioperative care, TES-d15 has been used successfully to maintain acid-base balance without increasing sodium levels .
  • Acute Respiratory Distress Syndrome (ARDS) : Patients with ARDS have shown improved outcomes when treated with TES-based buffers, as these compounds help manage the complex acid-base disturbances associated with respiratory failure .

Comparative Analysis

The following table summarizes key differences between TES-d15 and traditional buffering agents:

Propertyn-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)Sodium Bicarbonate
Buffering MechanismNon-carbonic buffer systemCarbonic buffer system
Effect on Sodium LevelsNo increaseIncreases plasma sodium
Risk of HypercarbiaLower riskHigher risk
Clinical UsePreferred in critical care settingsCommonly used but limited by side effects

Properties

Molecular Formula

C6H15NO6S

Molecular Weight

244.35 g/mol

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate

InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2

InChI Key

JOCBASBOOFNAJA-YQQZWFDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]

Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO

Origin of Product

United States

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